molecular formula C10H16BrN B1254741 1-Butyl-3-methylpyridinium Bromide CAS No. 26576-85-2

1-Butyl-3-methylpyridinium Bromide

Cat. No.: B1254741
CAS No.: 26576-85-2
M. Wt: 230.14 g/mol
InChI Key: GNPWBXOERPGDFI-UHFFFAOYSA-M
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Description

1-Butyl-3-methylpyridinium bromide is an ionic liquid with the molecular formula C10H16BrN. It is a member of the pyridinium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances . These properties make them valuable in various industrial and scientific applications.

Biochemical Analysis

Biochemical Properties

1-Butyl-3-methylpyridinium Bromide plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might be challenging in traditional solvents. For instance, it has been observed to interact with enzymes such as lipases and proteases, enhancing their activity and stability. The nature of these interactions often involves the stabilization of enzyme structures and the provision of a conducive environment for enzymatic reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound has been found to impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, influencing their structure and function. For example, it has been shown to interact with proteins and enzymes, leading to either inhibition or activation of their activity. These interactions can result in changes in gene expression, further influencing cellular processes. The binding interactions of this compound with biomolecules are often mediated by ionic and hydrogen bonding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cell viability and function, highlighting the importance of monitoring its stability and degradation in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level results in significant changes in cellular and physiological functions. It is crucial to determine the appropriate dosage to avoid potential toxicity and adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, potentially altering the overall metabolic profile of cells. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting cellular energy balance and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical applications .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylpyridinium bromide can be synthesized through a quaternization reaction. The process involves the reaction of 3-methylpyridine with butyl bromide. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation . The general reaction scheme is as follows: [ \text{3-Methylpyridine} + \text{Butyl Bromide} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis is scaled up by using larger quantities of reactants and maintaining strict control over reaction conditions to ensure high yield and purity. The reaction mixture is often purified by recrystallization or distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methylpyridinium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion exchange reactions where the bromide ion is replaced by other anions .

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other halide ions. The reaction conditions often include moderate temperatures and the presence of a solvent like water or ethanol.

    Ion Exchange Reactions: These reactions can be carried out using ion exchange resins or by mixing with solutions containing the desired anion.

Major Products: The major products of these reactions depend on the nucleophile or anion used. For example, reacting this compound with sodium hydroxide would yield 1-butyl-3-methylpyridinium hydroxide and sodium bromide .

Scientific Research Applications

1-Butyl-3-methylpyridinium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Butyl-3-methylimidazolium Bromide: Similar in structure but contains an imidazolium ring instead of a pyridinium ring.

    1-Butyl-3-methylpyridinium Chloride: Similar in structure but contains a chloride ion instead of a bromide ion.

    1-Butyl-3-methylpyridinium Iodide: Similar in structure but contains an iodide ion instead of a bromide ion.

Uniqueness: 1-Butyl-3-methylpyridinium bromide is unique due to its specific combination of a pyridinium ring and a bromide ion. This combination imparts specific solubility, reactivity, and thermal stability properties that may not be present in similar compounds .

Properties

IUPAC Name

1-butyl-3-methylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPWBXOERPGDFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC(=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049259
Record name 1-Butyl-3-methylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26576-85-2
Record name Pyridinium, 1-butyl-3-methyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butyl-3-methylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylpyridinium Bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-butyl-3-methylpyridinium bromide influence the process of zinc electrodeposition?

A: Research indicates that this compound acts as an inhibitor during zinc electrodeposition from acidic sulfate solutions. [] This inhibition leads to significant changes in the deposition process. Specifically, it affects the kinetics, decreasing the rate of zinc ion (Zn²⁺) reduction. [] This results in smoother and more refined zinc deposits, particularly at lower concentrations of the ionic liquid. [] Furthermore, this compound enhances the throwing power of the electrolyte solution, enabling a more even distribution of the deposited zinc. [] While it influences the crystallographic orientation, it doesn't alter the fundamental crystal structure of the deposited zinc. []

Q2: Can microorganisms break down this compound, and if so, what are the implications for its environmental fate?

A: Studies confirm that activated sludge microorganisms can indeed biodegrade this compound. [, ] This biodegradation occurs through a series of oxidation reactions targeting the alkyl side chains of the molecule. [] The process generates several intermediate products, including 1-hydroxybutyl-3-methylpyridinium, 1-(2-hydroxybutal)-3-methylpyridinium, 1-(2-hydroxyethyl)-3-methylpyridinium, and methylpyridine. [] This biodegradation pathway suggests that this compound is less likely to persist in the environment, reducing potential long-term ecological concerns. [] Interestingly, research also indicates that the biodegradation products exhibit lower toxicity compared to the parent compound, at least towards the aquatic test organism Daphnia magna. [] This suggests that biodegradation may mitigate the environmental risks associated with this compound. []

Q3: How does the length of the alkyl chain in pyridinium-based ionic liquids affect their biodegradability?

A: Research comparing the biodegradation of this compound, 1-hexyl-3-methylpyridinium bromide, and 1-octyl-3-methylpyridinium bromide reveals a correlation between alkyl chain length and biodegradability. [] While all three ionic liquids were found to be completely mineralized by activated sludge microbial communities, the rate of degradation varied. [] The study categorized only the octyl-substituted cation as "readily biodegradable," indicating faster degradation compared to the butyl and hexyl counterparts. [] This suggests that longer alkyl chains might facilitate a more efficient interaction with the microbial enzymes responsible for the degradation process, highlighting the role of structural features in biodegradability. []

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